

2-Chloro-4-fluorophenylhydrazine hydrochloride

physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylhydrazine
hydrochloride

Cat. No.: B151097

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An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-fluorophenylhydrazine hydrochloride**, a key intermediate in various synthetic applications. This document consolidates available data on its characteristics, outlines experimental protocols for its synthesis and analysis, and presents visual workflows to aid in laboratory applications.

Core Physical and Chemical Properties

2-Chloro-4-fluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine salt. Its identity is associated with two primary CAS numbers in commercial and research databases: 497959-29-2 and 119452-65-2. Structurally, it comprises a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position, attached to a hydrazine group which is salified with hydrogen chloride.

A certificate of analysis for a commercial batch of (2-Chloro-4-fluorophenyl)hydrazine hydrochloride with CAS number 497959-29-2 describes it as a white to off-white solid.^[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-Chloro-4-fluorophenylhydrazine hydrochloride**. It is important to note that some of the data, particularly the melting point, is extrapolated from closely related isomers or is predicted, highlighting the need for experimental verification for the specific 2-chloro-4-fluoro isomer hydrochloride.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ ClFN ₂ ·HCl	[1]
Molecular Weight	197.04 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	Predicted for free base: ~150–155°C; Positional isomer (4-Chloro-2-fluorophenyl)hydrazine hydrochloride: 220–225°C. Experimental data for the target compound is not consistently available.	
Boiling Point	Data not available	
Solubility	Predicted low solubility in water; soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Quantitative data is not readily available.	[2]
Purity (by NMR)	≥98.0%	[1]

Experimental Protocols

Synthesis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

The synthesis of substituted phenylhydrazine hydrochlorides typically follows a well-established three-step process involving diazotization of the corresponding aniline, reduction of the diazonium salt, and subsequent acidification to form the hydrochloride salt. The following is a generalized protocol adapted for the synthesis of **2-Chloro-4-fluorophenylhydrazine hydrochloride** from 2-chloro-4-fluoroaniline.

Materials:

- 2-Chloro-4-fluoroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Sulfite (Na_2SO_3) or Stannous Chloride (SnCl_2)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ice

Procedure:

- Diazotization:
 - Dissolve 2-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of nitrous acid (e.g., with starch-iodide paper).

- Reduction:
 - In a separate vessel, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the reducing solution with continuous stirring, while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reduction is complete, as monitored by TLC.
- Acidification and Isolation:
 - Acidify the reaction mixture with concentrated hydrochloric acid.
 - The **2-Chloro-4-fluorophenylhydrazine hydrochloride** will precipitate out of the solution.
 - Cool the mixture to enhance precipitation and then collect the solid product by vacuum filtration.
 - Wash the filter cake with cold water or a suitable organic solvent to remove impurities.
 - Dry the product under vacuum to obtain **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

Purification

The crude **2-Chloro-4-fluorophenylhydrazine hydrochloride** can be purified by recrystallization. A suitable solvent system would typically involve dissolving the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a methanol/water mixture) and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of **2-Chloro-4-fluorophenylhydrazine hydrochloride**, particularly for assessing purity and separating it from positional isomers. The following is an example of an HPLC method adapted from a study on the separation of chlorophenylhydrazine isomers.[2]

Chromatographic Conditions:

- Column: Waters X-Bridge C18 (or equivalent C18 stationary phase)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
- Injection Volume: 10-20 µL.

Sample Preparation:

- Accurately weigh a sample of **2-Chloro-4-fluorophenylhydrazine hydrochloride** and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

Spectral Data

Detailed experimental spectra for **2-Chloro-4-fluorophenylhydrazine hydrochloride** are not widely available in the public domain. However, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For reference, the spectral data of the closely related 4-Fluorophenylhydrazine hydrochloride are presented below.

¹H NMR Spectroscopy (Reference Compound: 4-Fluorophenylhydrazine hydrochloride)

- Solvent: DMSO-d₆
- Reference: Tetramethylsilane (TMS)
- Expected Signals: The ¹H NMR spectrum of a phenylhydrazine hydrochloride will typically show signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring. The hydrazine protons (-NHNH₃⁺) may appear as broad signals.

¹³C NMR Spectroscopy (Reference Compound: 4-Fluorophenylhydrazine hydrochloride)

- Solvent: DMSO-d₆
- Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and may show coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-4-fluorophenylhydrazine hydrochloride** is expected to show characteristic absorption bands for the N-H stretching of the hydrazinium ion, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Mass Spectrometry

The mass spectrum of the free base, 2-Chloro-4-fluorophenylhydrazine, would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine group and cleavage of the aromatic ring, with the isotopic pattern of chlorine being a key diagnostic feature.

Visualized Experimental Workflows

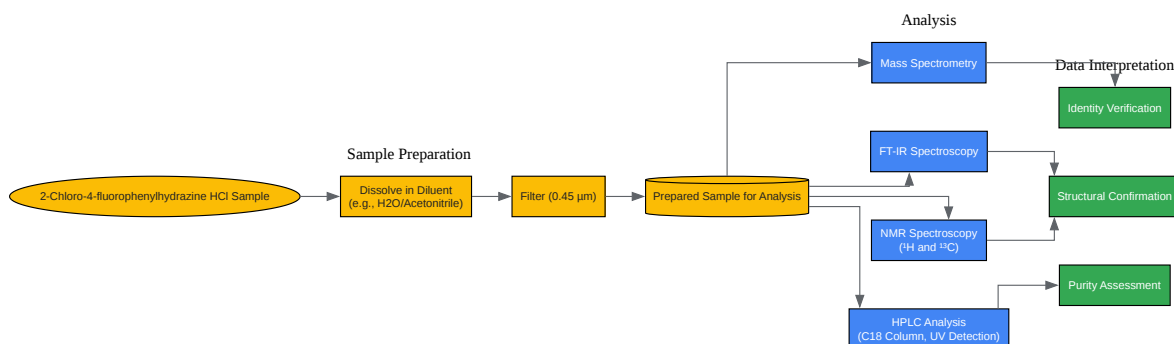
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

Analytical Workflow



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Caption: Workflow for the analytical characterization of **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

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